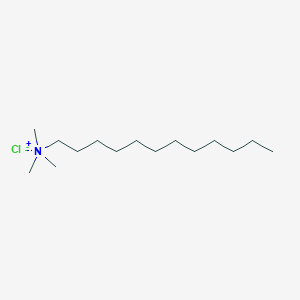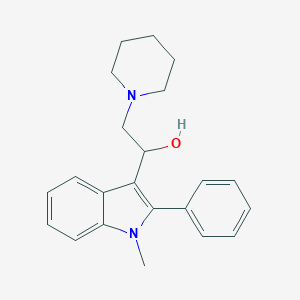
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol, also known as MPPP, is a synthetic opioid drug that was first synthesized in the 1970s. It belongs to the family of phenylpiperidine opioids, which are known for their potent analgesic effects. MPPP has been studied extensively in scientific research for its potential use as a painkiller and as a treatment for addiction to other opioids.
Wirkmechanismus
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol works by binding to opioid receptors in the brain and spinal cord, which are responsible for regulating pain perception. When 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol binds to these receptors, it activates a series of biochemical and physiological responses that lead to a reduction in pain perception. 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol also activates the reward centers of the brain, which can lead to feelings of euphoria and pleasure.
Biochemische Und Physiologische Effekte
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol has several biochemical and physiological effects on the body. It is a potent analgesic that can be used to treat moderate to severe pain. It also activates the reward centers of the brain, which can lead to feelings of euphoria and pleasure. 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol has been shown to have potential as a treatment for addiction to other opioids, such as heroin.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol has several advantages and limitations for lab experiments. One advantage is that it is a potent analgesic that can be used to study pain perception in animal models. Another advantage is that it has potential as a treatment for addiction to other opioids, which can be studied in animal models of addiction. However, 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol is a controlled substance that requires specialized equipment and expertise to handle safely. It also has potential for abuse, which can be a limitation in some lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol. One direction is to further explore its potential as a treatment for addiction to other opioids. Another direction is to study its potential as a treatment for other types of pain, such as neuropathic pain. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol on the body.
Synthesemethoden
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol is typically synthesized using a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of phenylacetonitrile with methylamine to form N-methylphenylacetone. This compound is then reacted with paraformaldehyde and piperidine to form the final product, 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol. The synthesis of 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol has been studied extensively in scientific research for its potential use as a painkiller and as a treatment for addiction to other opioids. Several studies have shown that 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol is a potent analgesic that can be used to treat moderate to severe pain. It has also been shown to have potential as a treatment for addiction to other opioids, such as heroin.
Eigenschaften
CAS-Nummer |
102557-67-5 |
|---|---|
Produktname |
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol |
Molekularformel |
C22H26N2O |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
1-(1-methyl-2-phenylindol-3-yl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C22H26N2O/c1-23-19-13-7-6-12-18(19)21(22(23)17-10-4-2-5-11-17)20(25)16-24-14-8-3-9-15-24/h2,4-7,10-13,20,25H,3,8-9,14-16H2,1H3 |
InChI-Schlüssel |
HTRCQBARWLWHGX-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(CN4CCCCC4)O |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(CN4CCCCC4)O |
Synonyme |
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



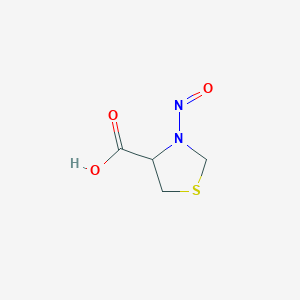
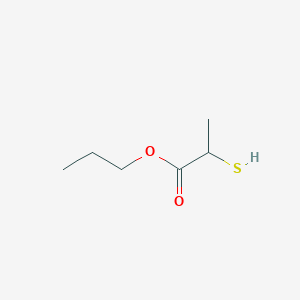
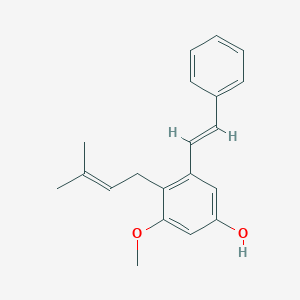
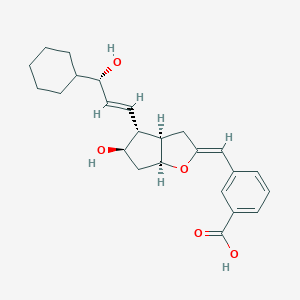

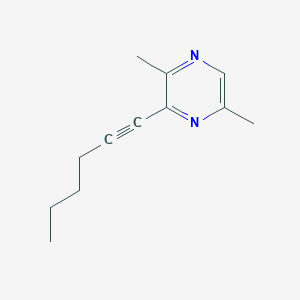
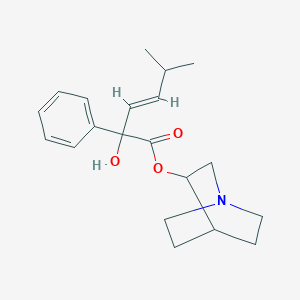
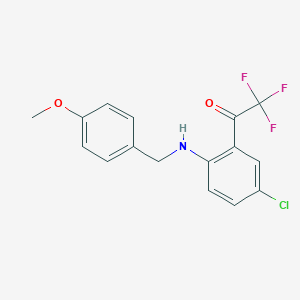
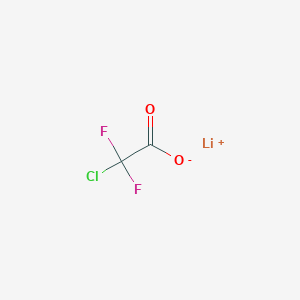
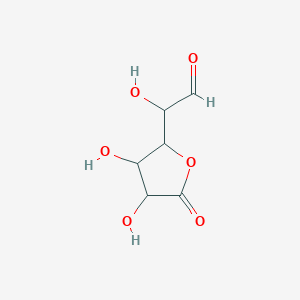
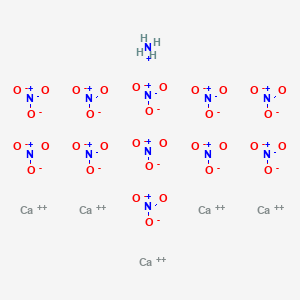
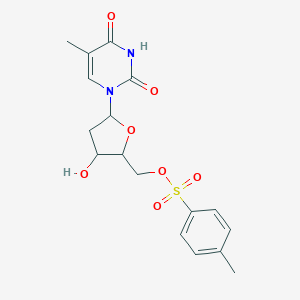
![2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid](/img/structure/B27825.png)
